molecular formula C33H31N3O5 B561677 N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine CAS No. 228414-53-7

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine

Cat. No. B561677
CAS RN: 228414-53-7
M. Wt: 549.627
InChI Key: HTURFCDSXIXFGP-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine is a chemical compound with the molecular formula C33H31N3O5 . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of N-4-(1-Pyrene)butyroylglycylglycyl-L-phenylalanine has been studied using ultraviolet-visible (UV-vis) and infrared (IR) spectroscopy . These studies have provided insights into the microscopic structure, molecular orientation, and aggregation in the film formed from the chloroform solution of the compound .

Scientific Research Applications

Biomonitoring and Environmental Exposure

Research on biomonitoring and environmental exposure to polycyclic aromatic hydrocarbons (PAHs) and their metabolites, such as 1-hydroxypyrene, provides insight into the potential application of related compounds for assessing exposure to environmental pollutants. These studies highlight the utility of specific biomarkers for investigating tobacco-related carcinogens and the impact of environmental PAHs on human health (Hecht, 2002).

Metabolic Pathways and Disease Treatment

Investigations into the treatment of metabolic diseases, such as phenylketonuria (PKU), offer a glimpse into how understanding the metabolic pathways of amino acids and related compounds can inform treatment strategies. These studies explore dietary treatments and the use of specific amino acids or enzymes to manage or treat metabolic disorders (Strisciuglio & Concolino, 2014).

Bioremediation and Environmental Degradation

Research on the biodegradation of PAHs, such as pyrene, by various microorganisms, demonstrates the potential of utilizing biochemical processes for environmental remediation. These studies uncover the pathways and mechanisms through which bacteria and other organisms break down environmental pollutants, offering insights into the development of bioremediation technologies (Zada et al., 2021).

Nutritional and Pharmacological Management

Advancements in the nutritional and pharmacological management of diseases like PKU highlight the significance of dietary interventions and novel therapeutic strategies in managing metabolic disorders. Research in this area explores the role of specific proteins and pharmacological agents in improving disease outcomes (Ney et al., 2013).

Sensor and Biosensor Development

The development of sensors and biosensors modified with conducting polymers for the detection of amino acids showcases the potential for applying biochemical knowledge in the creation of diagnostic tools. Such research can inform the development of biosensors for monitoring metabolic disorders or environmental exposures (Dinu & Apetrei, 2022).

properties

IUPAC Name

(2S)-3-phenyl-2-[[2-[[2-(4-pyren-1-ylbutanoylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N3O5/c37-28(34-19-29(38)35-20-30(39)36-27(33(40)41)18-21-6-2-1-3-7-21)11-5-8-22-12-13-25-15-14-23-9-4-10-24-16-17-26(22)32(25)31(23)24/h1-4,6-7,9-10,12-17,27H,5,8,11,18-20H2,(H,34,37)(H,35,38)(H,36,39)(H,40,41)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTURFCDSXIXFGP-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662179
Record name N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

228414-53-7
Record name L-Phenylalanine, N-[1-oxo-4-(1-pyrenyl)butyl]glycylglycyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228414-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(Pyren-1-yl)butanoyl]glycylglycyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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